2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a compound with a complex structure that includes a hexahydro-1H-4,7-methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . The hydroxyl analogues can be obtained from cis-hydroxylation of the tetrahydro-1H-isoindole-1,3-(2H)-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for the opening of epoxides, and oxidizing agents for introducing hydroxyl groups .
Major Products
The major products formed from these reactions include amino and triazole derivatives, as well as hydroxyl analogues .
Scientific Research Applications
2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis.
Medicine: Derivatives of this compound are being investigated for their potential anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Norcantharimide: This compound has a similar tricyclic imide skeleton and is known for its anticancer properties.
Cantharidine: Another compound with a similar structure, used in medicinal chemistry.
Uniqueness
2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the phenyl ring and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(2,6-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C17H19NO2/c1-9-4-3-5-10(2)15(9)18-16(19)13-11-6-7-12(8-11)14(13)17(18)20/h3-5,11-14H,6-8H2,1-2H3 |
InChI Key |
RSZAPKZAQHTLQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
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